molecular formula C13H10N2O2 B1214925 beta-Carboline-3-carboxylic acid methyl ester CAS No. 69954-48-9

beta-Carboline-3-carboxylic acid methyl ester

Cat. No.: B1214925
CAS No.: 69954-48-9
M. Wt: 226.23 g/mol
InChI Key: UKHFPVCOXBJPIN-UHFFFAOYSA-N
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Description

Methyl beta-carboline-3-carboxylate, commonly known as BETA-CCM, is a compound belonging to the beta-carboline family. Beta-carbolines are molecules that act on the benzodiazepine site of the GABA-A complex receptor. BETA-CCM is an inverse agonist of the GABA-A receptor complex, meaning it has properties opposite to those of benzodiazepines .

Preparation Methods

Synthetic Routes and Reaction Conditions

BETA-CCM can be synthesized through various synthetic routes. One common method involves the reaction of tryptamine with glyoxylic acid, followed by cyclization and esterification to form the beta-carboline structure. The reaction conditions typically involve acidic or basic catalysts and controlled temperatures to ensure proper cyclization and esterification .

Industrial Production Methods

Industrial production of BETA-CCM involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain high-purity BETA-CCM suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

BETA-CCM undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized carboxylic acids, reduced beta-carboline derivatives, and substituted beta-carboline compounds. These products have diverse applications in research and pharmaceuticals .

Scientific Research Applications

BETA-CCM has a wide range of scientific research applications, including:

Mechanism of Action

BETA-CCM exerts its effects by acting as an inverse agonist at the benzodiazepine site of the GABA-A receptor complex. This action leads to the modulation of the GABA-A receptor channel, affecting memory processes, anxiety, and seizure activity. The molecular targets involved include the GABA-A receptor and associated signaling pathways .

Comparison with Similar Compounds

BETA-CCM is unique among beta-carbolines due to its specific inverse agonist properties. Similar compounds include:

    Propyl beta-carboline-3-carboxylate (BETA-CCP): Another inverse agonist with similar effects on the GABA-A receptor.

    Methylamide beta-carboline (FG 7142): Known for its anxiogenic properties.

    Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM): Used in research for its convulsive properties.

    Beta-carboline-3-carboxylate-t-butyl ester (BETA-CCt): Studied for its effects on anxiety and learning.

    6-Methoxy-1,2,3,4-tetrahydro-beta-carboline (Pinoline): Investigated for its potential therapeutic effects .

BETA-CCM stands out due to its specific binding affinity and inverse agonist action at the GABA-A receptor, making it a valuable tool in neuropharmacological research.

Properties

IUPAC Name

methyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHFPVCOXBJPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40990214
Record name Methyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69954-48-9
Record name Methyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69954-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Carboline-3-carboxylic acid methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40990214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Pyrido(3,4b) indole-3-carboxylicacid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .BETA.-CARBOLINE-3-CARBOXYLIC ACID METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2A008F6YL
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Synthesis routes and methods

Procedure details

This compound was prepared by a modification of a known procedure (Couts et al., Heterocycles 1984, 22:131). To a mixture of the free base of L-tryptophan methyl ester (161 g, 0.738 mol) and paraformaldehyde (22 g, 0.733 mol) was added toluene (1 L). The mixture was refluxed with efficient mechanical stirring, and the water removed using a Barrett trap. After 1 hour, nearly the theoretical amount of water was collected (13 mL). Trifluoroacetic acid (5 mL, 0.065 mol, 8.8 mol %) was added through the top of the condenser (exothermic), and the mixture refluxed for another 1.5 hours. The solvent was evaporated and 10% palladium-on-carbon was added to the pot (44 g of moist material recovered from a previous run; dry wt=38 g based on water removed in subsequent step; ˜0.036 mol Pd, or 4.8 mol %). Xylene (800 mL) was added, and the mixture vigorously stirred (mechanical stirrer) and refluxed overnight with a Barrett trap to remove the water from the Pd/C. The reaction mixture was then cooled in an ice bath, then in a freezer at −20° C. overnight. The resulting sludge was filtered, affording mother liquors containing impurities, including a compound consistent with methyl 2-methyl-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylate, and a gray filter cake containing a mixture of the product and Pd/C. The filter cake was transferred to a paper thimble and extracted in a Soxhlet apparatus with methanol (800 mL in a 2-L recovery flask) in several batches. As the product crystallized in the pot, the slurry was filtered, the light yellow solid was washed with methanol and dried, and the filtrate was returned to the pot. Three batches of product were collected, affording a total of 76 g of product (46% yield from tryptophan methyl ester).
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
methyl 2-methyl-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.036 mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
800 mL
Type
solvent
Reaction Step Seven
Quantity
1 L
Type
solvent
Reaction Step Eight
Yield
46%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Carboline-3-carboxylic acid methyl ester
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beta-Carboline-3-carboxylic acid methyl ester
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beta-Carboline-3-carboxylic acid methyl ester
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